molecular formula C13H15NO4 B14470531 2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide CAS No. 66064-13-9

2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide

Cat. No.: B14470531
CAS No.: 66064-13-9
M. Wt: 249.26 g/mol
InChI Key: PNOVYOUZFAIAIU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a succinimide ring, with an N-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide typically involves the reaction of 2,4-dimethoxybenzylamine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dimethoxybenzylamine+Succinic anhydrideThis compound\text{2,4-Dimethoxybenzylamine} + \text{Succinic anhydride} \rightarrow \text{this compound} 2,4-Dimethoxybenzylamine+Succinic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzylamine
  • 2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2,4-Dimethoxyphenyl)-N-methylsuccinimide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

66064-13-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H15NO4/c1-14-12(15)7-10(13(14)16)9-5-4-8(17-2)6-11(9)18-3/h4-6,10H,7H2,1-3H3

InChI Key

PNOVYOUZFAIAIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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